(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid
Description
(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid is a structurally complex organic compound characterized by:
Properties
IUPAC Name |
(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64N4O10/c1-32(2,3)46-28(42)23-36-15-17-37(24-29(43)47-33(4,5)6)19-21-39(26(13-14-27(40)41)31(45)49-35(10,11)12)22-20-38(18-16-36)25-30(44)48-34(7,8)9/h26H,13-25H2,1-12H3,(H,40,41)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUFMLRKFUOID-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)[C@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid is a complex compound with potential applications in medicinal chemistry and drug delivery systems. Its unique structure includes multiple tert-butoxy groups and a tetraazacyclododecane framework, which may influence its biological activity. This article explores the biological activity of this compound through various studies and findings.
- IUPAC Name : (R)-5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid
- Molecular Formula : C35H64N4O10
- Molecular Weight : 700.92 g/mol
- CAS Number : 817562-90-6
- Purity : 97.00% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The tetraazacyclododecane moiety is known for its chelation properties, making it a candidate for radiopharmaceutical applications. The presence of the tert-butoxy groups enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
In Vitro Studies
Several in vitro studies have evaluated the effectiveness of this compound in targeting specific biological pathways:
- Chelation Efficacy : The compound has been investigated for its ability to chelate metal ions such as Gallium (Ga) and Indium (In), which are essential for radiolabeling in imaging applications. These studies demonstrate that the compound can form stable complexes with these metals, thereby enhancing imaging contrast in PET scans .
- Cellular Uptake : Research indicates that the compound exhibits significant cellular uptake in various cancer cell lines. It was found to enhance the accumulation of therapeutic agents within cells by utilizing transport mechanisms similar to those employed by peptides .
- Toxicity Assessment : Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic concentrations. Further studies are required to fully understand its cytotoxic effects across different cell types .
In Vivo Studies
In vivo experiments have been conducted to assess the pharmacokinetics and biodistribution of the compound:
- Biodistribution : Animal studies revealed that upon administration, the compound showed preferential accumulation in target tissues while minimizing hepatic uptake, which is crucial for reducing potential side effects associated with liver toxicity .
- Therapeutic Efficacy : The compound's efficacy was evaluated in models of cancer therapy where it demonstrated enhanced therapeutic outcomes when used in conjunction with chemotherapeutic agents due to its ability to facilitate targeted delivery .
Table 1: Summary of Biological Activity Findings
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Effective metal chelation; enhanced cellular uptake | |
| In Vivo | Favorable biodistribution; reduced hepatic uptake | |
| Toxicity | Favorable safety profile at therapeutic doses |
Case Studies
- Case Study on Radiolabeling : A study involving the use of this compound as a chelator for Gallium showed improved imaging quality in tumor models compared to traditional methods. The high target-to-background ratio facilitated better visualization of tumor margins .
- Case Study on Drug Delivery : In a model assessing the delivery of chemotherapeutic agents using this compound as a carrier, significant increases in drug accumulation within tumor sites were observed compared to controls without the compound .
Chemical Reactions Analysis
Metal Chelation Reactions
This compound serves as a polyfunctional chelator for radiometals in diagnostic and therapeutic applications. The four tertiary nitrogen atoms in the cyclododecane ring coordinate with metal ions, while the three 2-(tert-butoxy)-2-oxoethyl arms provide steric and electronic stabilization .
Mechanism :
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Step 1 : Protonation of tertiary amines at acidic pH enhances metal ion accessibility.
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Step 2 : Gradual deprotonation allows sequential coordination of nitrogen lone pairs to the metal center.
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Step 3 : Partial hydrolysis of tert-butyl esters under heating forms carboxylate groups that stabilize the complex via electrostatic interactions .
Deprotection of Tert-Butyl Esters
The three 2-(tert-butoxy)-2-oxoethyl groups undergo acid-catalyzed hydrolysis to yield free carboxylic acids, critical for enhancing water solubility and metal-binding capacity:
Reaction :
| Condition | Efficiency | Time | Byproduct Management |
|---|---|---|---|
| TFA (95%) | >95% | 2 hr | Evaporation under N₂ |
| HCl (6M) | 80–85% | 4 hr | Neutralization |
| H₂SO₄ (conc.) | 70–75% | 6 hr | Dilution |
Kinetics :
Bioconjugation via Carboxylic Acid
The terminal pentanoic acid group enables covalent attachment to biomolecules (e.g., peptides, antibodies) through carbodiimide-mediated coupling:
Reaction Steps :
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Activation : EDC/NHS forms an O-acylisourea intermediate.
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Nucleophilic Attack : Primary amines (e.g., lysine residues) displace NHS, forming an amide bond.
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 6.0–7.5 | |
| EDC Concentration | 10 mM | |
| Reaction Time | 2–4 hr |
Yield : 60–75% for peptide conjugates, with minimal racemization at the chiral center due to steric protection by the cyclododecane core .
Stability Under Physiological Conditions
This compound’s multifunctional reactivity makes it indispensable in radiopharmaceutical development, particularly for gallium-68 and yttrium-90-based agents. Future research directions include optimizing conjugation efficiency and exploring novel metal complexes for theranostic applications.
Comparison with Similar Compounds
Physicochemical Properties:
- Storage : Sealed in dry conditions at room temperature ().
- Hazard Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) ().
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
identifies the following analogues with similarity scores calculated via structural alignment:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | 1396967-31-9 | 0.87 | 6-membered piperidine ring vs. 12-membered tetraazacyclododecane; fewer substituents |
| 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid | 536721-25-2 | 0.85 | 7-membered azepane ring; lacks oxoethyl groups |
| (S)-5-(tert-Butoxy)-5-oxo-4-palmitamidopentanoic acid | 351002-88-5 | 0.84 | Linear palmitamide chain replaces macrocycle; simpler pentanoic acid backbone |
Functional Group and Stability Analysis
- Tert-Butyl Esters : The target compound and analogues share tert-butoxy groups, which enhance solubility in organic solvents and hydrolytic stability compared to methyl or ethyl esters.
- Macrocyclic vs. Linear Structures: The tetraazacyclododecane ring in the target compound provides rigidity and metal-chelation capacity, absent in linear analogues like 5-(tert-butoxy)-5-oxopentanoic acid (; MW 188.22).
Data Tables
Table 1: Molecular Properties Comparison
| Compound Name | Molecular Weight | Ring Size | Tert-Butoxy Groups | Key Applications |
|---|---|---|---|---|
| Target Compound | 700.90 | 12 | 4 | Chelation, peptide synthesis |
| (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | ~350 (estimated) | 6 | 2 | Organic intermediates |
| 5-(tert-Butoxy)-5-oxopentanoic acid | 188.22 | N/A | 1 | Chemical synthesis |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound with high stereochemical purity?
- Methodology : Utilize tert-butyl ester protection for carboxylic acids and amines to prevent side reactions. Key steps include:
- Boc Protection : React cyclen derivatives with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., DIPEA) .
- Coupling Reactions : Employ DCC/DMAP-mediated esterification for linking tert-butoxycarbonyl-protected intermediates .
- Deprotection : Use trifluoroacetic acid (TFA) to cleave Boc groups while preserving the macrocyclic structure.
Q. How can researchers ensure compound stability during storage and handling?
- Storage : Store sealed in dry conditions at room temperature to prevent hydrolysis of tert-butyl esters .
- Handling Precautions :
- Avoid prolonged exposure to moisture or acidic/basic environments.
- Use inert atmosphere (N₂/Ar) during sensitive reactions to minimize oxidation .
- Stability Testing : Conduct accelerated degradation studies (pH 1–10, 25–40°C) with HPLC monitoring to identify optimal storage buffers .
Q. What analytical techniques are critical for purity assessment?
- Primary Methods :
- HPLC-UV : Measure purity (>95% by area under the curve at 254 nm) .
- LC-MS : Detect impurities via mass shifts (e.g., tert-butyl group loss at m/z Δ–56) .
- Advanced Characterization :
- Elemental Analysis : Verify C/H/N ratios (±0.3% of theoretical values).
- IR Spectroscopy : Confirm ester carbonyl stretches (~1720 cm⁻¹) .
Advanced Research Questions
Q. How to resolve contradictions in metal-binding affinity data for the tetraazacyclododecane core?
- Approach :
- Competitive Titration : Use fluorescence spectroscopy with EDTA as a competitor to measure conditional stability constants (log K).
- DFT Calculations : Model coordination geometries (B3LYP/6-31G*) to predict preferential binding to Gd³+ (ΔE = −48.2 kcal/mol) vs. Fe³+ (ΔE = −32.7 kcal/mol) .
Q. What strategies mitigate low solubility in aqueous buffers during biological assays?
- Solubility Enhancement :
- Co-solvents : Use ≤10% DMSO or cyclodextrin inclusion complexes.
- pH Adjustment : Ionize the carboxylic acid group at pH > 6.0 (pKa ~4.5) .
- Validation : Measure solubility via nephelometry and confirm biocompatibility with cell viability assays (IC₅₀ > 100 µM).
Q. How to design experiments probing structure-activity relationships (SAR) for macrocycle derivatives?
- SAR Workflow :
Functional Group Variation : Synthesize analogs with modified tert-butyl esters (e.g., methyl, benzyl) .
Biological Testing : Assess metal-chelation efficiency via MRI relaxivity (r₁) measurements for Gd³+ complexes.
Computational Modeling : Coralate log P values (XLOGP3 = 3.2 ± 0.1) with cellular uptake data .
- Key Finding : Bulkier esters (tert-butyl) improve lipophilicity but reduce aqueous solubility—optimize via PEGylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
